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Compound of Interest

Compound Name:
1H-Pyrrolo[2,3-b]pyridine-5-

carboxylic acid

Cat. No.: B1288937 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 7-azaindole-5-carboxylic acid, a

key heterocyclic compound in pharmaceutical research and organic synthesis. This document

details its fundamental properties, provides illustrative experimental protocols, and explores its

relevance in cell signaling pathways.

Core Molecular Data
7-Azaindole-5-carboxylic acid, also known as 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, is

a versatile building block in the development of bioactive molecules. Its key quantitative data

are summarized below.

Property Value

Molecular Formula C₈H₆N₂O₂

Molecular Weight 162.15 g/mol

CAS Number 754214-42-1

Physicochemical Properties
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Property Description

Appearance White to off-white crystalline powder

Melting Point 250-260°C (decomposes)

Solubility
Slightly soluble in water; soluble in organic

solvents like DMSO and ethanol

Representative Experimental Protocols
While specific, detailed protocols for the synthesis and analysis of 7-azaindole-5-carboxylic

acid are not readily available in public literature, the following sections provide representative

methodologies based on the synthesis and analysis of closely related 7-azaindole derivatives.

These protocols are intended to serve as a starting point for researchers.

Representative Synthesis of a 3,5-Disubstituted-7-
Azaindole Core
The following is a representative multi-step synthesis for a 3,5-disubstituted-7-azaindole, which

can be adapted for the synthesis of various derivatives. This process involves Suzuki coupling

reactions to introduce substituents at the 3 and 5 positions of the 7-azaindole core.

Step 1: Suzuki Coupling to Introduce a Substituent at the 5-Position

Combine 5-bromo-7-azaindole (1.0 equivalent), a desired boronic acid or pinacol ester (e.g.,

1-methyl-4-pyrazoleboronic acid pinacol ester, 2.5 equivalents), and PdCl₂(dppf)·CH₂Cl₂ (10

mol%) in a microwave vial.

Purge the vial with nitrogen and evacuate three times.

Add a 3:1 mixture of dioxane and water.

Heat the reaction mixture to 85°C for 4 hours.

After cooling, extract the product with an organic solvent and purify by flash chromatography.

Step 2: Iodination at the 3-Position
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Dissolve the product from Step 1 in acetonitrile.

Add N-iodosuccinimide (NIS) and heat the mixture to 50°C for 2 hours.

Monitor the reaction by thin-layer chromatography (TLC).

Upon completion, quench the reaction and extract the product.

Step 3: Protection of the Indole Nitrogen

Dissolve the iodinated product in dichloromethane (DCM).

Add tosyl chloride, 4-dimethylaminopyridine (DMAP), and triethylamine (TEA).

Stir the reaction at room temperature for 12 hours.

Work up the reaction and purify the tosyl-protected intermediate.

Step 4: Second Suzuki Coupling to Introduce a Substituent at the 3-Position

Combine the tosyl-protected intermediate, a second desired boronic acid or pinacol ester,

and PdCl₂(dppf)·CH₂Cl₂ in a microwave vial.

Add a 3:1 mixture of dioxane and water.

Heat the reaction in a microwave reactor at 120°C for 30 minutes.

Purify the disubstituted product.

Step 5: Deprotection

Treat the protected product with 2M aqueous sodium hydroxide in dioxane.

Heat the mixture in a microwave reactor at 150°C for 1-10 minutes to remove the tosyl

group.

Purify the final 3,5-disubstituted-7-azaindole product.
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Representative Synthesis Workflow
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Caption: A generalized workflow for the synthesis of 3,5-disubstituted-7-azaindoles.

Representative Analytical Protocol: High-Performance
Liquid Chromatography (HPLC)
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This protocol is adapted from a method for a related compound, 5-bromo-7-azaindole, and can

be used as a starting point for the analysis of 7-azaindole-5-carboxylic acid.

Column: A reverse-phase C8 or C18 column (e.g., Waters SunFire C18, 4.6 x 50 mm, 3.5

µm).

Mobile Phase: A gradient of acetonitrile and water with an acidic modifier.

For standard HPLC: 0.1% phosphoric acid.

For Mass Spectrometry (MS) compatible analysis: 0.1% formic acid.

Flow Rate: 1.0 mL/min.

Detection: UV detection at 254 nm.

Injection Volume: 10 µL.

Procedure:

Prepare a stock solution of the sample in a suitable solvent (e.g., DMSO or methanol).

Dilute the stock solution with the initial mobile phase composition to the desired

concentration.

Filter the sample through a 0.45 µm syringe filter before injection.

Run a gradient elution from a low to a high concentration of acetonitrile to ensure the

separation of the compound from any impurities.

Representative HPLC Analysis Workflow

Sample Preparation
(Dissolve & Dilute)

Filtration
(0.45 µm filter)

Injection
(10 µL)

Reverse-Phase Column
(Gradient Elution)

UV Detection
(254 nm) Data Analysis

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b1288937?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1288937?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: A typical workflow for the HPLC analysis of a 7-azaindole derivative.

Role in Signaling Pathways
7-Azaindole derivatives are known to be potent inhibitors of various protein kinases, playing a

significant role in cancer research and therapy. One such important pathway is the Extracellular

signal-regulated kinase 5 (Erk5) signaling pathway, which is crucial in cancer cell proliferation,

migration, and survival.

The Erk5 pathway is a three-tiered mitogen-activated protein kinase (MAPK) cascade. It is

initiated by upstream kinases MEKK2 or MEKK3, which phosphorylate and activate MEK5.

Activated MEK5, in turn, phosphorylates and activates Erk5. Activated Erk5 can then

translocate to the nucleus and phosphorylate various transcription factors, such as MEF2,

leading to changes in gene expression that promote cancer progression. 7-Azaindole-based

inhibitors can block the kinase activity of Erk5, thereby inhibiting these downstream effects.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1288937?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Erk5 Signaling Pathway and Inhibition
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Caption: The Erk5 signaling pathway and the inhibitory action of 7-azaindole derivatives.
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To cite this document: BenchChem. [An In-Depth Technical Guide to 7-Azaindole-5-
Carboxylic Acid]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1288937#7-azaindole-5-carboxylic-acid-molecular-
weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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